

Application Notes and Protocols: Lanthanum-Doped Cobalt Oxide for Ammonia Synthesis

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Compound of Interest

Compound Name: Cobalt;lanthanum

Cat. No.: B15459713

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ammonia (NH_3) is a cornerstone of the chemical industry, primarily used in the production of fertilizers essential for global food security. The conventional Haber-Bosch process for ammonia synthesis is energy-intensive, operating at high temperatures and pressures, and contributing significantly to global energy consumption and CO_2 emissions[1][2][3].

Consequently, there is a pressing need to develop more efficient catalysts that can operate under milder conditions. Cobalt-based catalysts have emerged as a promising alternative to the traditional iron-based catalysts. The addition of promoters, such as lanthanum (La), has been shown to significantly enhance the catalytic activity and stability of cobalt catalysts. Lanthanum primarily acts as a structural promoter, increasing the surface area of the active phase and preventing the sintering of cobalt nanoparticles at high operating temperatures[1][4][5]. Recent studies also suggest that lanthanum can have an electronic effect, quenching the magnetic moment of cobalt to lower the activation energy for the dissociation of nitrogen molecules, which is the rate-limiting step in ammonia synthesis[6][7].

These application notes provide detailed protocols for the synthesis, characterization, and performance evaluation of lanthanum-doped cobalt oxide catalysts for ammonia synthesis.

Experimental Protocols

This protocol describes the synthesis of a lanthanum-promoted cobalt catalyst supported on a mixed magnesium-lanthanum oxide, a method adapted from studies by Zybert et al. and Ronduda et al.[1][4][5][8].

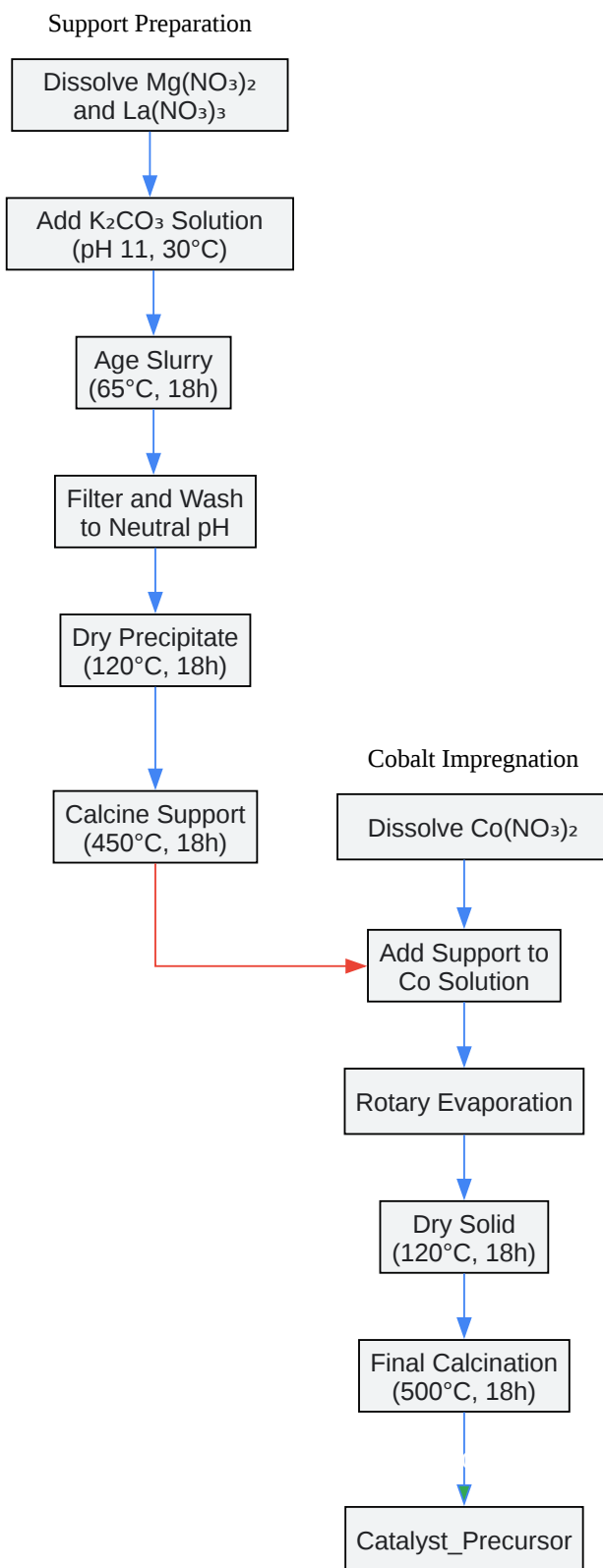
Materials:

- Cobalt(II) nitrate hexahydrate ($\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- Magnesium nitrate hexahydrate ($\text{Mg}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- Lanthanum(III) nitrate hexahydrate ($\text{La}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$)
- Potassium carbonate (K_2CO_3) or a solution of potassium hydroxide and potassium carbonate[8]
- Distilled water

Procedure:

- Prepare Precursor Solution: Dissolve stoichiometric amounts of magnesium nitrate and lanthanum nitrate in distilled water. A typical Mg/La molar ratio is 7[8].
- Precipitation:
 - Prepare a solution of the precipitating agent (e.g., K_2CO_3) in distilled water.
 - Slowly add the precipitating agent solution dropwise to the nitrate solution under vigorous stirring at a constant temperature (e.g., 30 °C) until the pH reaches 11[8].
- Aging: Age the resulting slurry at an elevated temperature (e.g., 65 °C) for 18 hours[8].
- Washing and Filtering: After aging, cool the slurry to room temperature. Filter the precipitate and wash it thoroughly with distilled water until the filtrate is at a neutral pH to remove any remaining ions[8].
- Drying: Dry the obtained solid in an oven at 120 °C overnight (approximately 18 hours)[1][8].

- Calcination of Support: Calcine the dried precipitate in static air at 450-500 °C for 18 hours to obtain the mixed oxide support (e.g., MgO-La₂O₃)[1][8].
- Cobalt Impregnation (Wet Impregnation):
 - Dissolve an appropriate amount of Co(NO₃)₂·6H₂O in distilled water to achieve the desired cobalt loading (e.g., 40 wt%)[1].
 - Add the calcined mixed oxide support to the cobalt nitrate solution.
 - Stir the mixture to ensure homogeneity and leave it at room temperature overnight[1].
- Final Drying and Calcination:
 - Remove the water using a rotary evaporator under reduced pressure[1].
 - Dry the resulting solid at 120 °C overnight[1].
 - Calcine the final product in air at 500 °C for 18 hours[1]. The resulting material is the lanthanum-doped cobalt oxide catalyst precursor.



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Caption: Workflow for catalyst synthesis via co-precipitation and wet impregnation.

This protocol details the procedure for activating the catalyst precursor and evaluating its performance in ammonia synthesis in a lab-scale reactor[1][8][9].

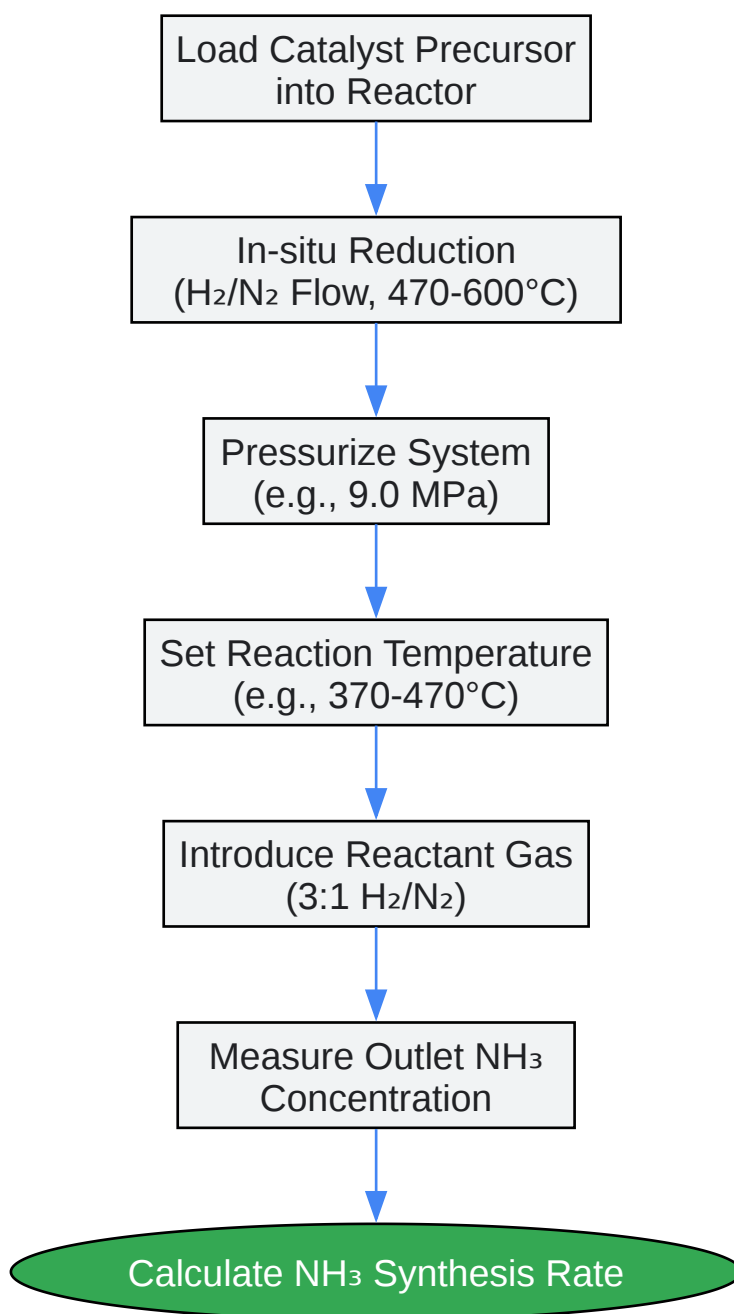
Apparatus:

- Tubular fixed-bed flow reactor
- Temperature controller and furnace
- Mass flow controllers for N₂, H₂, and Ar gases
- Pressure regulator
- Gas chromatograph (GC) or an interferometric analyzer for NH₃ concentration measurement[1]

Procedure:

- Catalyst Loading: Load a fixed amount of the catalyst precursor (e.g., 500 mg) into the tubular reactor[1].
- In-situ Reduction (Activation):
 - The catalyst precursor (cobalt oxide) must be reduced to metallic cobalt, which is the active phase.
 - This is a critical step, often performed in multiple stages to ensure complete reduction without damaging the catalyst structure.
 - A typical multi-step reduction profile involves heating the catalyst in a flow of a 3:1 H₂/N₂ mixture (e.g., 70 dm³/h) at atmospheric pressure[1][9]:
 - Heat to 470 °C and hold for 72 hours.
 - Increase temperature to 520 °C and hold for 24 hours.
 - Increase temperature to 550 °C and hold for 48 hours.

- (Optional) Further increase to 600 °C and hold for 72 hours[1].
- Ammonia Synthesis Reaction:
 - After activation, cool the reactor to the desired starting reaction temperature (e.g., 370 °C).
 - Pressurize the system to the target pressure (e.g., 6.3 or 9.0 MPa) with the stoichiometric H₂/N₂ (3:1) reaction mixture[1][9].
 - Set the total gas flow rate (e.g., 70 dm³/h).
- Data Collection:
 - Measure the ammonia concentration in the outlet gas stream at various temperatures (e.g., 370, 400, 430, and 470 °C)[1].
 - Allow the system to reach a steady state at each temperature before taking measurements.
 - Calculate the ammonia synthesis rate (mmol NH₃ gcat⁻¹ h⁻¹) based on the outlet NH₃ concentration and the gas flow rate.



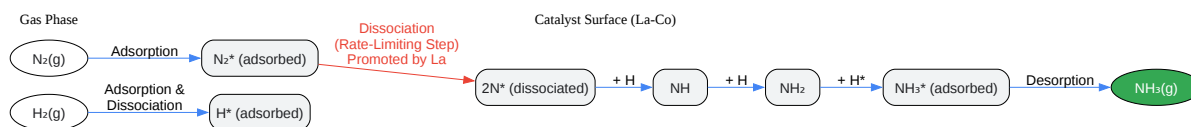
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Caption: Experimental workflow for catalyst activation and ammonia synthesis testing.

Proposed Mechanism of La-Doped Cobalt Catalysts

Lanthanum's promotional effect is multifaceted. Structurally, La₂O₃ provides a high surface area and prevents the active cobalt nanoparticles from sintering, thus maintaining a high number of active sites[4][5]. Electronically, lanthanum atoms adsorbed at the step edges of

cobalt crystals can quench the local magnetic moment of cobalt. This spin-mediated promotion lowers the energy barrier for the dissociation of dinitrogen (N_2), which is typically the rate-determining step of ammonia synthesis[6][7].



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Caption: Simplified reaction pathway for ammonia synthesis on a La-Co catalyst surface.

Quantitative Data Summary

The following tables summarize key performance data for lanthanum-doped cobalt catalysts from various studies. Direct comparison should be made with caution due to differences in catalyst preparation and reaction conditions.

Table 1: Ammonia Synthesis Activity of Co Catalysts.

Catalyst Composition	Promoter(s)	Pressure (MPa)	Temperature (°C)	NH ₃ Synthesis Rate (mmol g ⁻¹ h ⁻¹)	Reference
Co/MgO-La ₂ O ₃	La	9.0	400	~45*	[1]
Ba-doped Co/MgO-La ₂ O ₃	La, Ba	9.0	400	~150*	[1]
Co/CeO ₂	Ce	1.0	425	3.81	[4]
Co/CeO ₂	Ce, other	1.0	425	19.12	[4]
Co/Ba/La ₂ O ₃	La, Ba	1.0	350	19.3	[10][11]
Co/Ba/La ₂ O ₃	La, Ba	3.0	350	35.7	[10]

*Values are estimated from graphical data in the source publication.

Table 2: Physicochemical Properties and Kinetic Data.

Catalyst	Apparent Activation Energy (E _a , kJ mol ⁻¹)	Co Particle Size (nm)	H ₂ Desorption Temp. (°C)	Reference
Co/MgO-La ₂ O ₃	54 - 61	-	106, 756	[1][8]
Ba-doped Co/MgO-La ₂ O ₃	54 - 61	-	-	[1]
Co/Ba/La ₂ O ₃ (reduced at 700°C)	-	~10-20	-	[10]

| Fe-based commercial catalyst | ~70 | - | - | [12] |

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References

- 1. Co nanoparticles supported on mixed magnesium–lanthanum oxides: effect of calcium and barium addition on ammonia synthesis catalyst performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Spin-mediated promotion of Co catalysts for ammonia synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A high performance barium-promoted cobalt catalyst supported on magnesium–lanthanum mixed oxide for ammonia synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Co Nanoparticle Catalysts Encapsulated by BaO–La₂O₃ Nanofractions for Efficient Ammonia Synthesis Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Development of catalysts for ammonia synthesis based on metal phthalocyanine materials - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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